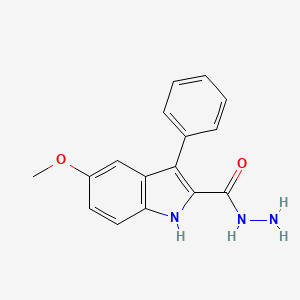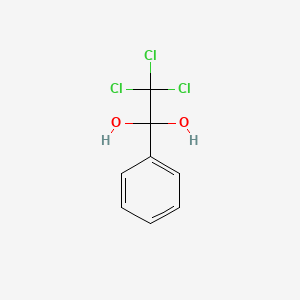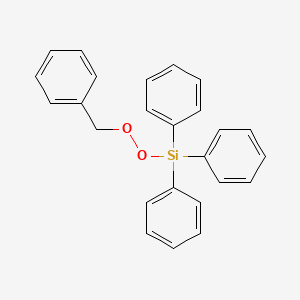![molecular formula C15H13NO5 B14332640 1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- is a chemical compound that belongs to the class of benzenedicarboxylic acids This compound is characterized by the presence of two carboxylic acid groups attached to a benzene ring, along with an amino group substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- typically involves the reaction of 1,3-benzenedicarboxylic acid with 2-methoxyaniline. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for the purity of the final product. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed for reduction reactions.
Substitution Reagents: Various electrophiles or nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmaceutical intermediate.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism can vary depending on the context and application, and further research is often needed to fully elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid:
1,4-Benzenedicarboxylic acid:
1,3-Benzenedicarboxylic acid: Also called isophthalic acid, it has carboxylic acid groups separated by one carbon atom on the benzene ring.
Uniqueness
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- is unique due to the presence of the methoxyphenylamino group, which imparts distinct chemical properties and potential applications. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-(2-methoxyanilino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H13NO5/c1-21-12-8-3-2-7-11(12)16-13-9(14(17)18)5-4-6-10(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) |
InChI Key |
JFGPOPOIVAREMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=CC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


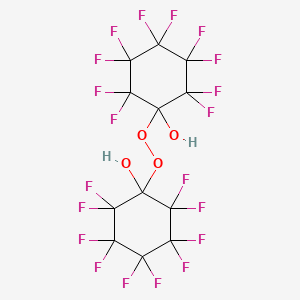
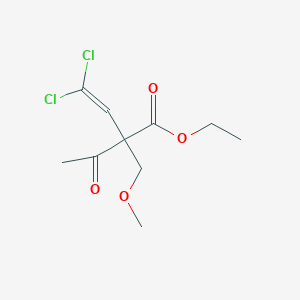

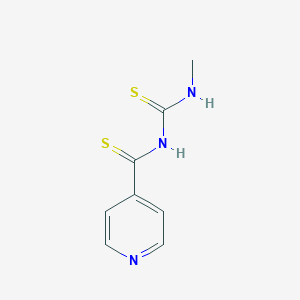
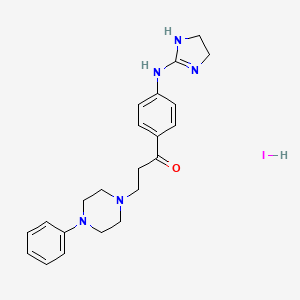

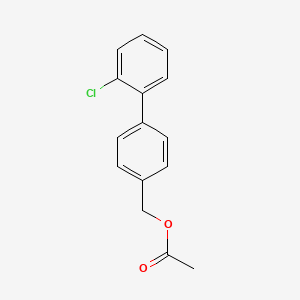
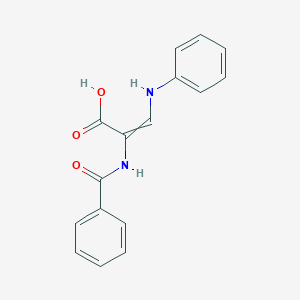
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
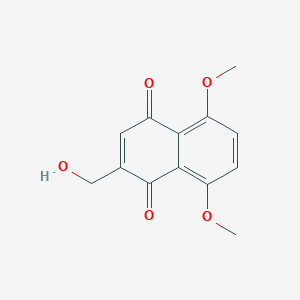
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
